molecular formula C7H6ClF2N B14844360 4-(Chloromethyl)-2-(difluoromethyl)pyridine

4-(Chloromethyl)-2-(difluoromethyl)pyridine

Cat. No.: B14844360
M. Wt: 177.58 g/mol
InChI Key: XXGUQFMOHMMJEK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(difluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. The presence of both chloromethyl and difluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(difluoromethyl)pyridine typically involves the chloromethylation and difluoromethylation of pyridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and trifluoromethylating agents under controlled conditions to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation reactions using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst. The difluoromethylation step can be achieved using difluoromethylating reagents like difluoromethyl iodide under appropriate reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form pyridine N-oxides.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of fluoromethyl or methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of fluoromethyl or methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution reactions. The difluoromethyl group can influence the compound’s reactivity and stability, making it a valuable building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-3-(difluoromethyl)pyridine: Similar structure with a different position of the difluoromethyl group.

    4-(Chloromethyl)-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-(Chloromethyl)-4-(difluoromethyl)pyridine: Similar structure with different positions of the chloromethyl and difluoromethyl groups.

Uniqueness

4-(Chloromethyl)-2-(difluoromethyl)pyridine is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

4-(chloromethyl)-2-(difluoromethyl)pyridine

InChI

InChI=1S/C7H6ClF2N/c8-4-5-1-2-11-6(3-5)7(9)10/h1-3,7H,4H2

InChI Key

XXGUQFMOHMMJEK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCl)C(F)F

Origin of Product

United States

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